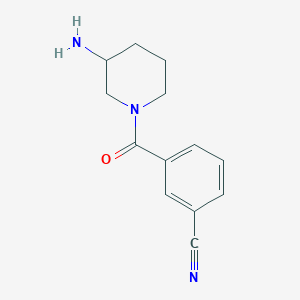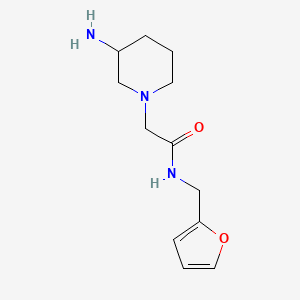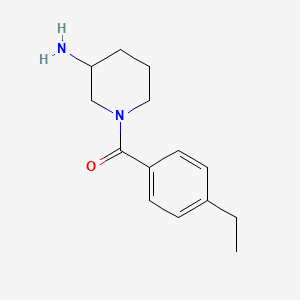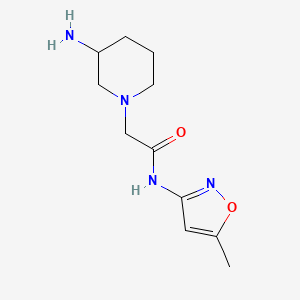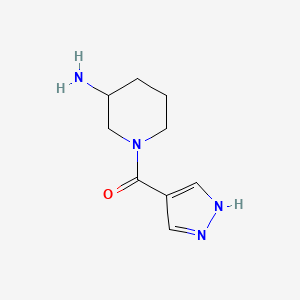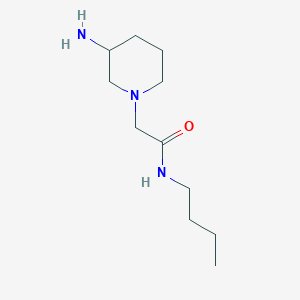
2-(3-アミノピペリジン-1-イル)-N-ブチルアセトアミド
概要
説明
2-(3-aminopiperidin-1-yl)-N-butylacetamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and natural products .
科学的研究の応用
2-(3-aminopiperidin-1-yl)-N-butylacetamide has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.
Industry: Used in the development of new materials and as a precursor for the synthesis of other industrial chemicals
作用機序
Target of Action
The primary target of 2-(3-aminopiperidin-1-yl)-N-butylacetamide is Dipeptidyl peptidase 4 (DPP-4), a protein in humans . DPP-4 is an enzyme responsible for breaking down proteins, including hormones like glucagon-like peptide-1 (GLP-1), which plays a crucial role in regulating blood sugar levels .
Mode of Action
2-(3-aminopiperidin-1-yl)-N-butylacetamide interacts with its target, DPP-4, by binding to it. This binding inhibits the activity of DPP-4, preventing it from breaking down GLP-1 . As a result, GLP-1 levels increase, leading to enhanced insulin secretion and reduced glucagon release, thereby lowering blood glucose levels .
Biochemical Pathways
The inhibition of DPP-4 affects the incretin pathway. Incretins like GLP-1 are hormones that stimulate insulin secretion in response to meals. By preventing the breakdown of GLP-1, 2-(3-aminopiperidin-1-yl)-N-butylacetamide enhances the incretin effect, leading to improved blood glucose control .
Pharmacokinetics
Similar compounds have been shown to have a competitive inhibition mechanism with a dissociation constant (ki) of 1 nm . The rate of dissociation (koff) for similar compounds is around 3.0 × 10^−5/s . These properties suggest that 2-(3-aminopiperidin-1-yl)-N-butylacetamide may have a strong and sustained binding to DPP-4.
Result of Action
The molecular effect of 2-(3-aminopiperidin-1-yl)-N-butylacetamide’s action is the increased level of GLP-1 due to the inhibition of DPP-4. On a cellular level, this leads to enhanced insulin secretion from pancreatic beta cells and reduced glucagon release from alpha cells. The overall effect is improved blood glucose control .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-aminopiperidin-1-yl)-N-butylacetamide typically involves the reaction of 3-aminopiperidine with N-butylacetamide under specific conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of piperidine derivatives often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions
2-(3-aminopiperidin-1-yl)-N-butylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
類似化合物との比較
Similar Compounds
- 2-(3-aminopiperidin-1-yl)-N-methylacetamide
- 2-(3-aminopiperidin-1-yl)-N-ethylacetamide
- 2-(3-aminopiperidin-1-yl)-N-propylacetamide
Uniqueness
2-(3-aminopiperidin-1-yl)-N-butylacetamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The butyl group provides distinct steric and electronic properties compared to other alkyl-substituted derivatives .
特性
IUPAC Name |
2-(3-aminopiperidin-1-yl)-N-butylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O/c1-2-3-6-13-11(15)9-14-7-4-5-10(12)8-14/h10H,2-9,12H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFDRNLDMWZKKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CN1CCCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


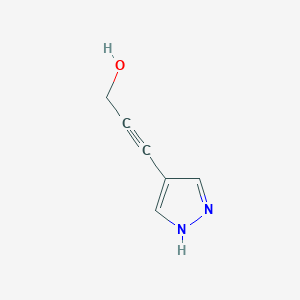
![2-[(2-Methoxyphenyl)methyl]cyclopentan-1-ol](/img/structure/B1464376.png)
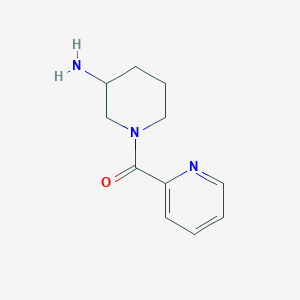

![5-[(2-chloro-6-fluorophenyl)methyl]-3-phenyl-1H-1,2,4-triazole](/img/structure/B1464383.png)
![N-[(2-methoxyphenyl)methyl]-N-methylsulfamoyl chloride](/img/structure/B1464384.png)


![2-{2-Azabicyclo[2.2.1]heptan-2-yl}benzoic acid](/img/structure/B1464387.png)
